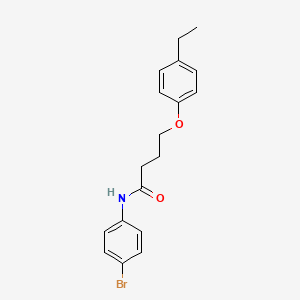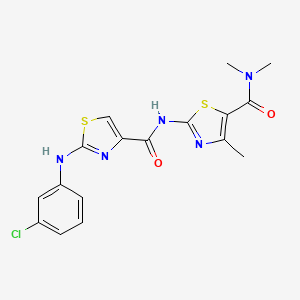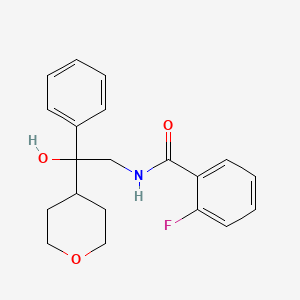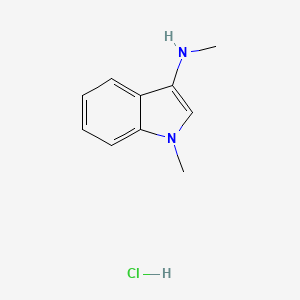
N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPEB and is widely used in scientific research for its unique properties.
Aplicaciones Científicas De Investigación
Molecular Electronics and Synthetic Protocols
Bromophenyl compounds, similar to N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide, serve as critical building blocks in the development of molecular wires for electronics. These compounds are utilized in creating efficient synthetic transformations for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their importance in advancing molecular electronics. This application is facilitated by the use of simple and accessible aryl bromides as precursors, demonstrating the compound's versatility in synthesizing complex molecular structures (Stuhr-Hansen et al., 2005).
Organic Synthesis and Chemical Reactions
In organic synthesis, bromophenyl derivatives play a significant role in reactions with nucleophilic agents. For instance, the reaction of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates with secondary amines forms tertiary amines, showcasing the utility of bromophenyl compounds in creating a variety of chemical products through nucleophilic substitution reactions (Pevzner, 2003).
Antioxidant Properties and Pharmacological Potential
The investigation into bromophenol derivatives from marine algae has revealed significant antibacterial properties. These compounds, isolated from marine sources, have shown moderate to strong activity against various bacterial strains, underscoring the potential of bromophenyl derivatives in developing new antimicrobial agents (Xu et al., 2003). Furthermore, synthesized bromophenol derivatives have been evaluated for their antioxidant properties, with studies indicating effective radical scavenging abilities. This suggests their promising role as antioxidants in various applications, including the mitigation of oxidative stress-related diseases (Çetinkaya et al., 2012).
Renewable Thermosetting Resin Development
Research into sustainable materials has led to the synthesis of a renewable thermosetting resin derived from eugenol, utilizing bromophenyl-based bisphenol as a precursor. This innovative approach highlights the application of bromophenyl derivatives in developing high-performance, environmentally friendly resins with potential uses in maritime environments and beyond. The synthesized resin exhibits high thermal stability and low water uptake, demonstrating the practicality of bromophenyl compounds in creating durable and sustainable materials (Harvey et al., 2014).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-2-14-5-11-17(12-6-14)22-13-3-4-18(21)20-16-9-7-15(19)8-10-16/h5-12H,2-4,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJPITZUEALZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2700888.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)

![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)


![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2700902.png)


![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)
![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)
![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2700908.png)
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)